molecular formula C9H6N4 B15071498 [1,2,4]Triazolo[4,3-A]quinazoline CAS No. 235-17-6

[1,2,4]Triazolo[4,3-A]quinazoline

Cat. No.: B15071498
CAS No.: 235-17-6
M. Wt: 170.17 g/mol
InChI Key: MIXPUXLJXCDOBL-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-A]quinazoline is a polyazaheterocyclic compound that consists of a triazolo moiety fused to a quinazoline ring. This compound and its derivatives are known for their significant pharmaceutical applications, including anticancer, antimicrobial, and antiviral activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]Triazolo[4,3-A]quinazoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine hydrate with aldehydes in ethanol . Another approach involves the treatment of 4-chloro-8-methyl-[1,2,4]triazolo-[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[4,3-A]quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, which exhibit enhanced biological activities .

Scientific Research Applications

[1,2,4]Triazolo[4,3-A]quinazoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [1,2,4]Triazolo[4,3-A]quinazoline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit topoisomerase II, leading to DNA intercalation and subsequent disruption of DNA replication and transcription . This mechanism is particularly relevant in its anticancer activity.

Biological Activity

The compound [1,2,4]triazolo[4,3-A]quinazoline is a notable member of the quinazoline family, recognized for its diverse biological activities, particularly in the field of cancer therapeutics. This article synthesizes current research findings on its biological activity, focusing on its anticancer properties and mechanisms of action.

Structure and Synthesis

[1,2,4]Triazolo[4,3-A]quinazolines are synthesized through various methods involving hybridization of triazole and quinazoline moieties. The introduction of substituents such as trifluoromethyl groups has been shown to enhance biological activity by improving binding affinity to target receptors and increasing lipophilicity, which facilitates cellular uptake .

Anticancer Activity

Research indicates that [1,2,4]triazolo[4,3-A]quinazolines exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values of selected derivatives against different human cancer cell lines:

CompoundHePG2 (µM)MCF-7 (µM)PC3 (µM)HCT-116 (µM)
166.2912.508.002.44
236.124.087.176.42
929.4745.20>10017.35
Doxorubicin7.41–9.58---

Note: Values represent the concentration required to inhibit cell growth by 50% (IC50) .

The mechanism by which [1,2,4]triazolo[4,3-A]quinazolines exert their anticancer effects involves several pathways:

  • Topoisomerase II Inhibition : Compounds have shown potential as inhibitors of topoisomerase II, an enzyme critical for DNA replication and repair. For instance, compound 16 exhibited an IC50 value of 15.16 μM against Topo II .
  • EGFR-TK Inhibition : Some derivatives display inhibitory effects on epidermal growth factor receptor tyrosine kinase (EGFR-TK), with IC50 values ranging from 0.69 to 1.8 μM .
  • DNA Intercalation : The ability to intercalate into DNA has been noted as a significant contributor to their cytotoxicity, with compound 16 showing intercalation activity at a concentration of 10.25 μM .

Case Studies

Several studies have explored the efficacy of these compounds in vitro:

  • El-Shershaby et al. (2020) reported that newly synthesized triazoloquinazolines exhibited moderate cytotoxicity against multiple cancer cell lines, with compound 9 being particularly effective against HCT-116 cells with an IC50 value of 17.35 µM .
  • Recent Advances : A study published in early 2023 highlighted the enhanced activity of triazoloquinazolines when modified with trifluoromethyl groups, demonstrating improved cytotoxicity and binding affinity due to increased lipophilicity and hydrogen bonding capabilities .

Properties

CAS No.

235-17-6

Molecular Formula

C9H6N4

Molecular Weight

170.17 g/mol

IUPAC Name

[1,2,4]triazolo[4,3-a]quinazoline

InChI

InChI=1S/C9H6N4/c1-2-4-8-7(3-1)5-10-9-12-11-6-13(8)9/h1-6H

InChI Key

MIXPUXLJXCDOBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC3=NN=CN23

Origin of Product

United States

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